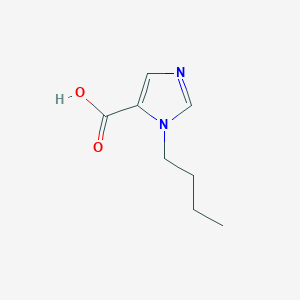

1-Butyl-1H-imidazole-5-carboxylic acid

Description

Properties

CAS No. |

123451-25-2 |

|---|---|

Molecular Formula |

C8H12N2O2 |

Molecular Weight |

168.19 g/mol |

IUPAC Name |

3-butylimidazole-4-carboxylic acid |

InChI |

InChI=1S/C8H12N2O2/c1-2-3-4-10-6-9-5-7(10)8(11)12/h5-6H,2-4H2,1H3,(H,11,12) |

InChI Key |

BKCCAQWLCVNHLW-UHFFFAOYSA-N |

SMILES |

CCCCN1C=NC=C1C(=O)O |

Canonical SMILES |

CCCCN1C=NC=C1C(=O)O |

Synonyms |

1H-Imidazole-5-carboxylicacid,1-butyl-(9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Variations

Alkyl Chain Length at the 1-Position

- 1-Methyl-1H-imidazole-5-carboxylic acid (CAS 41806-40-0): A methyl group (C₁H₃) substituent reduces lipophilicity (logP ~1.5) compared to butyl.

- 1-Ethyl-1H-imidazole-5-carboxylic acid (CAS 71925-11-6): Ethyl (C₂H₅) increases logP slightly; molecular weight: 140.14 g/mol .

- Target compound (1-Butyl) : Predicted molecular formula C₈H₁₂N₂O₂ (MW: 168.19 g/mol). The longer butyl chain enhances hydrophobicity, likely lowering aqueous solubility but improving membrane permeability.

Benzimidazole vs. Imidazole Core

- 1-Methyl-1H-benzimidazole-5-carboxylic acid (CAS 53484-18-7): A fused benzene ring increases aromaticity and planarity, raising molecular weight (MW: 190.18 g/mol) and melting point (e.g., 280–286°C for a related benzoimidazole in ). This structural feature enhances π-π stacking but reduces solubility compared to non-fused imidazoles .

Functional Group Modifications

- Methyl 1H-imidazole-5-carboxylate (CAS 17325-26-7): Esterification of the carboxylic acid (-COOCH₃) eliminates acidity, altering reactivity and hydrogen-bonding capacity. Similarity score: 0.91 vs. target .

- (1-Butyl-1H-benzo[d]imidazol-5-yl)boronic acid (CAS 1089669-71-5): Substitution of -COOH with boronic acid (-B(OH)₂) enables Suzuki-Miyaura cross-coupling reactions, expanding synthetic utility .

Physical and Chemical Properties

Q & A

Q. What are the optimal synthetic routes for 1-butyl-1H-imidazole-5-carboxylic acid, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves alkylation of imidazole precursors. For example, substituting the 1-position of imidazole-5-carboxylic acid with a butyl group via nucleophilic substitution or transition metal-catalyzed coupling. A common approach includes:

- Step 1 : Reacting imidazole-5-carboxylic acid with 1-bromobutane in the presence of a base (e.g., K₂CO₃) in DMF at 80–100°C for 12–24 hours.

- Step 2 : Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient).

Purity validation requires HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase) and NMR (¹H/¹³C) to confirm substitution patterns. For reference, 1-methyl analogs achieve >97% purity under similar conditions .

Table 1 : Comparison of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Conditions |

|---|---|---|---|

| Alkylation (K₂CO₃/DMF) | 65–75 | ≥95 | 80°C, 24h |

| Pd-catalyzed coupling | 70–80 | ≥97 | Pd(OAc)₂, ligand, 100°C, 12h |

Q. How can the structural integrity of this compound be confirmed experimentally?

- Methodological Answer : Use a combination of:

- X-ray crystallography : For single-crystal analysis, employ SHELX software for structure refinement . Crystallize the compound in a solvent system (e.g., methanol/water) and collect data at 100K using synchrotron radiation.

- Spectroscopic techniques :

- ¹H NMR (DMSO-d₆): Expected signals at δ 0.9 (t, 3H, -CH₂CH₂CH₂CH₃), δ 4.2 (t, 2H, N-CH₂-), and δ 7.5–8.0 (imidazole protons).

- FTIR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹), C=O stretch (~1700 cm⁻¹).

Advanced Research Questions

Q. How do substituent variations at the 1-position of imidazole-5-carboxylic acid influence biological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal that alkyl chain length and branching modulate interactions with targets like enzymes or receptors. For example:

- Butyl vs. Methyl : The butyl group enhances lipophilicity (logP increase by ~1.5 units), improving membrane permeability but potentially reducing solubility.

- Experimental design :

- In vitro assays : Test inhibition of cytochrome P450 isoforms using fluorogenic substrates.

- Computational docking : Use AutoDock Vina to model binding poses with protein targets (e.g., COX-2). Compare binding energies of butyl vs. ethyl/methyl analogs .

Table 2 : Substituent Effects on Bioactivity

| Substituent | logP | IC₅₀ (μM) COX-2 | Solubility (mg/mL) |

|---|---|---|---|

| Methyl | 1.2 | 12.5 | 8.7 |

| Butyl | 2.7 | 8.2 | 3.1 |

Q. How can computational methods resolve contradictions in reported biological data for imidazole derivatives?

- Methodological Answer : Discrepancies in activity data may arise from assay conditions or impurity profiles. Mitigate this by:

- Meta-analysis : Aggregate data from PubChem and Reaxys, filtering by assay type (e.g., fluorescence vs. radiometric).

- Density Functional Theory (DFT) : Calculate electron distribution at the carboxylic acid group to predict reactivity. For example, the butyl group’s electron-donating effect may reduce carboxylate acidity (pKa ~3.8 vs. 2.9 for methyl) .

- Molecular dynamics (MD) : Simulate solvation effects to explain solubility variations across studies.

Q. What strategies optimize the compound’s stability in aqueous buffers for pharmacokinetic studies?

- Methodological Answer :

- pH adjustment : Maintain buffers at pH 4–5 (near the carboxylic acid pKa) to minimize degradation.

- Lyophilization : Stabilize the compound as a lyophilized powder with cryoprotectants (e.g., trehalose).

- LC-MS stability assays : Monitor degradation products (e.g., imidazole ring oxidation) under accelerated conditions (40°C/75% RH) .

Data Contradiction Analysis

Q. Why do some studies report conflicting cytotoxicity data for this compound?

- Methodological Answer : Contradictions may arise from:

- Cell line variability : Test in multiple lines (e.g., HepG2 vs. HEK293) with standardized MTT protocols.

- Impurity profiling : Use HPLC-MS to identify byproducts (e.g., N-oxide derivatives) that influence toxicity.

- SAR cross-validation : Compare with structurally similar compounds (e.g., 1-benzyl analogs) to isolate substituent-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.